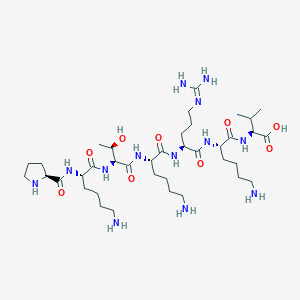
Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate is an organic compound with the molecular formula C11H13IN2O4 and a molecular weight of 364.13 g/mol It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate typically involves the iodination of a pyridazine derivative followed by esterification. One common method involves the reaction of 3-iodo-6-methylpyridazine-4,5-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the diethyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridazine dicarboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield reduced pyridazine derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 3-iodo-6-methylpyridazine-4,5-dicarboxylic acid.
Aplicaciones Científicas De Investigación
Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate is not well-documented. as a pyridazine derivative, it may interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. Further research is needed to elucidate its exact mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate: is similar to other pyridazine derivatives such as pyridazinone and pyridazine dicarboxylates
Pyridazinone: Contains a nitrogen and oxygen atom in the ring and exhibits various biological activities.
Pyridazine Dicarboxylates: Similar structure but with different substituents, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Propiedades
Número CAS |
316172-29-9 |
|---|---|
Fórmula molecular |
C11H13IN2O4 |
Peso molecular |
364.14 g/mol |
Nombre IUPAC |
diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate |
InChI |
InChI=1S/C11H13IN2O4/c1-4-17-10(15)7-6(3)13-14-9(12)8(7)11(16)18-5-2/h4-5H2,1-3H3 |
Clave InChI |
CBIQFINIPKLSJQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=NC(=C1C(=O)OCC)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)



![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)






![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)

![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
